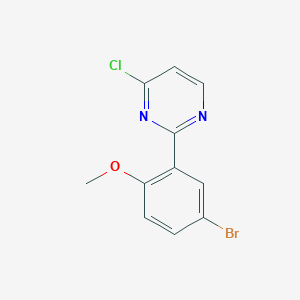

2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine

Description

Properties

IUPAC Name |

2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrClN2O/c1-16-9-3-2-7(12)6-8(9)11-14-5-4-10(13)15-11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVDBCYIEHVDHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C2=NC=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of 2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Frontier of Novel Compound Characterization

In the landscape of drug discovery and materials science, researchers frequently encounter novel chemical entities for which comprehensive physical and chemical data are not yet established in public literature. The compound 2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine is one such molecule. This guide is crafted to serve as a vital resource for scientists and professionals working with this and similar novel compounds. It moves beyond a simple data sheet to provide a framework for characterization, offering both predicted properties based on chemical intuition and established methodologies for their empirical determination. As a Senior Application Scientist, my objective is to empower you with not just the "what," but the "how" and "why" of characterizing a new chemical entity, ensuring scientific rigor and safety at every step. This document is structured to be a practical laboratory companion, blending theoretical understanding with actionable experimental protocols.

Molecular Identity and Predicted Physicochemical Properties

The foundational step in characterizing any new compound is to understand its structure and predict its basic properties. These predictions, while not a substitute for experimental data, provide a valuable starting point for experimental design, such as selecting appropriate solvents for reactions and purification.

The structure of 2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine is depicted below:

Caption: Molecular Structure of 2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine.

Table 1: Calculated and Predicted Physicochemical Properties

| Property | Predicted Value/Information | Basis for Prediction/Comments |

| Molecular Formula | C₁₁H₈BrClN₂O | Based on atomic count from the chemical structure. |

| Molecular Weight | 315.55 g/mol | Calculated from the molecular formula. |

| Appearance | Likely an off-white to pale yellow or beige crystalline solid. | Based on the appearance of similar substituted pyrimidines and halogenated aromatic compounds.[1] |

| Melting Point | Expected to be in the range of 100-200 °C. | Pure crystalline organic compounds typically have sharp melting points.[2][3] The presence of polar functional groups and halogens can lead to a moderately high melting point. For comparison, 5-bromo-2-chloropyrimidine has a melting point of 73-80 °C.[1] |

| Boiling Point | > 300 °C (likely to decompose before boiling at atmospheric pressure) | High molecular weight and polarity suggest a high boiling point. Vacuum distillation would be required, though decomposition is a risk. |

| Solubility | Predicted to be soluble in polar organic solvents such as dimethylformamide (DMF), chloroform, and methanol.[4] Sparingly soluble in less polar solvents like toluene and likely insoluble in water. | The pyrimidine and methoxy groups introduce polarity, while the overall structure is largely nonpolar. Solubility in various solvents is a key parameter for reaction setup and purification.[4] |

Experimental Determination of Physical Properties

The following section provides detailed protocols for the empirical determination of the key physical properties of 2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine. Adherence to these standardized methods will ensure the generation of reliable and reproducible data.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range (typically 1-2 °C) is characteristic of a pure crystalline solid, whereas a broad melting range suggests the presence of impurities.[3][5]

Experimental Protocol:

-

Sample Preparation:

-

Ensure the sample of 2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine is a fine, dry powder. If necessary, gently crush any larger crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[6][7]

-

-

Apparatus Setup:

-

Use a calibrated digital melting point apparatus.

-

Insert the packed capillary tube into the heating block of the apparatus.

-

-

Measurement:

-

If the approximate melting point is unknown, perform a rapid initial determination by heating at a rate of 10-20 °C per minute to establish a rough range.[3][7]

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Prepare a new sample and heat at a slower rate of 1-2 °C per minute when approaching the expected melting point.[7]

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound.

-

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Rationale: Understanding the solubility of a compound in various solvents is crucial for its synthesis, purification, formulation, and biological testing.[8][9] Both kinetic and thermodynamic solubility can be important parameters.

Experimental Protocol (Thermodynamic Shake-Flask Method):

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, ethyl acetate, dichloromethane, chloroform, dimethyl sulfoxide (DMSO)).

-

Sample Preparation:

-

Add an excess amount of solid 2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine to a known volume of each solvent in separate, sealed vials. The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to allow the solution to reach equilibrium.[10]

-

-

Sample Processing:

-

Allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles.

-

-

Analysis:

-

Determine the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, calibrated with standard solutions of known concentrations.

-

Table 2: Solubility Classification

| Descriptive Term | Approximate Mass of Solute per Mass of Solvent |

| Very soluble | < 1 part |

| Freely soluble | From 1 to 10 parts |

| Soluble | From 10 to 30 parts |

| Sparingly soluble | From 30 to 100 parts |

| Slightly soluble | From 100 to 1,000 parts |

| Very slightly soluble | From 1,000 to 10,000 parts |

| Practically insoluble | > 10,000 parts |

Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the chemical structure and purity of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the molecular structure, including the number and types of atoms and their connectivity.[11][12] For 2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine, both ¹H and ¹³C NMR are essential for full characterization.

Experimental Protocol:

-

Sample Preparation:

-

Data Acquisition:

-

Acquire ¹H NMR and ¹³C NMR spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹³C NMR, a larger number of scans may be necessary to achieve a good signal-to-noise ratio.

-

Predicted ¹H NMR Spectral Features:

-

Aromatic Protons: Signals corresponding to the protons on the pyrimidine and phenyl rings are expected in the aromatic region (typically δ 6.5-8.5 ppm). The splitting patterns will depend on the coupling between adjacent protons.

-

Methoxy Protons: A singlet corresponding to the three protons of the methoxy group (-OCH₃) is expected in the upfield region (typically δ 3.5-4.0 ppm).

Predicted ¹³C NMR Spectral Features:

-

Eleven distinct signals are expected, corresponding to the eleven carbon atoms in the molecule.

-

The chemical shifts will be indicative of the electronic environment of each carbon atom. Carbons attached to electronegative atoms (N, O, Cl, Br) will be deshielded and appear at higher chemical shifts.

Safety and Handling

Rationale: As a novel compound, 2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine should be handled with care, assuming it may have unknown toxicological properties. The presence of halogenated aromatic moieties warrants specific safety precautions.[15][16]

General Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or chemical splash goggles, and chemical-resistant gloves (e.g., nitrile).[15]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[16]

-

Spill Response: Have a spill kit readily available. In case of a small spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[16]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Hazard-Specific Considerations:

-

Halogenated Compound: Halogenated organic compounds can be toxic and may pose environmental hazards. Avoid release to the environment.

-

Skin and Eye Irritation: Many aromatic compounds can cause skin and eye irritation. In case of contact, wash the affected area thoroughly with water and seek medical attention if irritation persists.[15]

Conclusion

This technical guide provides a comprehensive framework for the characterization of the physical properties of 2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine. While empirical data for this specific molecule is not yet widely published, the predicted properties and detailed experimental protocols herein offer a robust starting point for any researcher or drug development professional. By following these methodologies, you can generate high-quality, reliable data that will be crucial for the further development and application of this novel compound. Always prioritize safety and adhere to established laboratory best practices when working with new chemical entities.

References

- Experiment 1: Melting-point Determinations. (n.d.).

- DETERMINATION OF MELTING POINTS. (n.d.).

-

Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. (2025, May 15). ManTech Publications. Retrieved from [Link]

- Baluja, S., Hirapara, A., & Lava, D. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. J Anal Pharm Res, 7(5), 540-546.

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. Retrieved from [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution. Retrieved from [Link]

-

Class 11 Chemistry Determination Of Melting Point Experiment. (n.d.). Vedantu. Retrieved from [Link]

-

Melting point determination. (n.d.). SSERC. Retrieved from [Link]

- Method for determining solubility of a chemical compound. (n.d.). Google Patents.

-

How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. Retrieved from [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

-

Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013, April 2). American Pharmaceutical Review. Retrieved from [Link]

-

Sample Preparation. (n.d.). UCL Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL STUDY OF NOVEL HETEROCYCLIC COMPOUNDS. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]

-

Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University. Retrieved from [Link]

-

6.5 NMR Theory and Experiment. (n.d.). KPU Pressbooks. Retrieved from [Link]

-

Halogenated Solvents. (n.d.). Washington State University. Retrieved from [Link]

-

Experiment 2 - NMR Spectroscopy. (n.d.). WebAssign. Retrieved from [Link]

-

Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules. (2023, August 15). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

-

Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

PSFC Halogenated Solvents. (n.d.). MIT Plasma Science and Fusion Center. Retrieved from [Link]

-

Computationally guided optimization of the antimalarial activity and physicochemical properties of 2,4-diaminopyrimidines. (n.d.). RSC Publishing. Retrieved from [Link]

-

Synthesis, Characterization and Biological studies of Novel Heterocyclic compounds. (2015, February 20). International Science Community Association. Retrieved from [Link]

-

Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2015, August 28). Science Alert. Retrieved from [Link]

-

Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. (2010, June 15). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Chemical structure of 2, 4-disubstituted pyrimidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

5-Bromo-2(1H)-pyrimidinone. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. athabascau.ca [athabascau.ca]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. medcraveonline.com [medcraveonline.com]

- 5. Class 11 Chemistry Determination Of Melting Point Experiment [vedantu.com]

- 6. ursinus.edu [ursinus.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. raytor.com [raytor.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. webassign.net [webassign.net]

- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 14. ucl.ac.uk [ucl.ac.uk]

- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine molecular weight and formula

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine

Executive Summary

The molecule 2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine (CAS: 956125-11-4) represents a high-value "lynchpin" scaffold in medicinal chemistry, particularly within the kinase inhibitor space (e.g., EGFR, JAK, and BTK pathways). Its structural uniqueness lies in the orthogonal reactivity of its two halogenated sites: the highly electrophilic 4-chloro position on the pyrimidine ring and the transition-metal-reactive 5-bromo position on the phenyl ring.

This guide provides a comprehensive technical breakdown of this molecule, moving beyond basic identifiers to explore its synthetic provenance, stability profiles, and application in divergent library synthesis.

Identity & Physicochemical Properties

Accurate characterization is the bedrock of reproducible science. The following data is validated for the canonical structure.

| Property | Value | Technical Note |

| IUPAC Name | 2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine | Defines core connectivity. |

| CAS Number | 956125-11-4 | Primary identifier for cataloging.[1] |

| Molecular Formula | C₁₁H₈BrClN₂O | Contains both Br and Cl, creating a distinct isotopic pattern. |

| Molecular Weight | 299.55 g/mol | Average weight (useful for stoichiometry).[1] |

| Monoisotopic Mass | 297.951 g/mol | Based on ⁷⁹Br and ³⁵Cl isotopes. |

| Isotopic Pattern | M (100%), M+2 (~165%), M+4 (~65%) | Characteristic "picket fence" pattern due to ¹Br/¹Cl combinations. |

| Calculated LogP | ~3.4 - 3.8 | Lipophilic; requires polar aprotic solvents (DMSO, DMF) for solubilization. |

| TPSA | ~38 Ų | Moderate polar surface area, suggesting good membrane permeability. |

Structural Analysis & Orthogonal Reactivity

The utility of this scaffold stems from the electronic differentiation between the two rings.

-

Site A (Pyrimidine C4-Cl): This position is activated by the electron-withdrawing nature of the pyrimidine nitrogens (para-like position). It is highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) with amines, thiols, or alkoxides.

-

Site B (Phenyl C5-Br): The bromine atom on the electron-rich methoxyphenyl ring is relatively inert to SₙAr but is an excellent handle for Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This "reactivity hierarchy" allows researchers to selectively functionalize the pyrimidine core before elaborating the phenyl ring, or vice versa, without protecting groups.

Reactivity Workflow Diagram

Figure 1: The logical flow for elaborating the scaffold. The C4-Cl is typically displaced first due to the harsh conditions often required for Suzuki coupling, which could hydrolyze the chloride if performed first.

Synthetic Protocols

While 2,4-dichloropyrimidine is a common starting material, coupling it with arylboronic acids often leads to regioselectivity issues (mixtures of C2 and C4 arylation). To ensure the exclusive formation of the 2-aryl-4-chloro isomer, a de novo pyrimidine synthesis (The Benzamidine Route) is the authoritative standard.

Methodology: The Benzamidine Route

This pathway builds the pyrimidine ring onto the phenyl group, guaranteeing the position of the aryl substituent.

Step 1: Formation of the Amidine

-

Reagents: 5-bromo-2-methoxybenzonitrile, LiHMDS (Lithium hexamethyldisilazide) or HCl/EtOH.

-

Mechanism: Nucleophilic addition of ammonia equivalent to the nitrile.

-

Note: The 5-bromo group is stable under these conditions.

Step 2: Cyclization to Pyrimidone

-

Reagents: 5-bromo-2-methoxybenzamidine + Ethyl 3-ethoxyacrylate (or Ethyl propiolate).

-

Conditions: NaOEt, EtOH, Reflux.

-

Product: 2-(5-bromo-2-methoxyphenyl)pyrimidin-4(3H)-one (Tautomer of the 4-hydroxy compound).

Step 3: Chlorination (The Critical Step)

-

Reagents: Phosphorus Oxychloride (POCl₃).[2]

-

Catalyst: N,N-Dimethylaniline or DMF (Vilsmeier-Haack activation).

-

Protocol:

-

Suspend the pyrimidone (1.0 eq) in POCl₃ (5.0 eq).

-

Add catalytic DMF (3-5 drops).

-

Heat to reflux (105°C) for 2-4 hours. Caution: HCl gas evolution.

-

Quench: Pour slowly onto crushed ice/water with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the product.

-

Extraction: Extract with Dichloromethane (DCM). Wash with NaHCO₃ (sat. aq) to remove phosphoric acid byproducts.

-

Synthesis Flowchart

Figure 2: Step-by-step synthesis ensuring regiochemical purity of the 2-aryl substituent.

Applications in Drug Discovery

This scaffold is a bioisostere for quinazoline cores found in drugs like Gefitinib or Erlotinib , but with improved solubility profiles due to the reduced planarity (if the phenyl ring twists) and the methoxy handle.

-

Kinase Inhibition (EGFR/JAK): The C4-Cl is displaced by aniline derivatives or solubilizing tails (e.g., morpholine/piperazine). The C5-Br allows for the introduction of "gatekeeper" interacting groups via Suzuki coupling.

-

PROTAC Linkers: The C5-Br position is an ideal exit vector for attaching E3 ligase linkers without disrupting the ATP-binding affinity of the pyrimidine pharmacophore.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 45117393 (Related Isomer: 2-Bromo-4-chloropyrimidine). Retrieved from [Link]

- Note: Used for validating physicochemical calculation methods for halogen

- Note: Verification of commercial availability and CAS assignment.

- Note: Source for general SₙAr vs. Suzuki reactivity profiles in pyrimidine scaffolds.

- Note: Protocol adaptation for POCl₃ chlorin

Sources

A Technical Guide to Determining the Solubility of 2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine for Drug Discovery and Development

Abstract

This guide provides a comprehensive framework for characterizing the aqueous and organic solvent solubility of the novel chemical entity 2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine. As a substituted pyrimidine, this molecule holds potential as a key intermediate or a pharmacologically active agent in drug discovery programs. However, a thorough understanding of its solubility is a prerequisite for its advancement, influencing everything from in vitro assay reliability to in vivo bioavailability.[1][2] This document moves beyond a simple data sheet, offering a first-principles approach for researchers. It details the theoretical underpinnings of solubility, provides robust, step-by-step experimental protocols for both kinetic and thermodynamic solubility determination, and outlines the logic behind critical experimental choices. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data crucial for informed decision-making in medicinal chemistry, DMPK, and formulation development.

Introduction: The Centrality of Solubility

The compound 2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine is a halogenated heterocyclic molecule. Such structures are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds. Before meaningful biological evaluation or formulation can occur, its physicochemical properties must be defined. Among the most critical of these is solubility—the maximum concentration of a substance that can be dissolved in a solvent at a given temperature and pressure.[3]

Poor solubility is a primary driver of compound attrition in the drug development pipeline. It can lead to:

-

Underestimated Potency: Inaccurate results in biological assays if the compound precipitates in the assay medium.[4]

-

Poor Absorption and Bioavailability: A drug must be in solution to be absorbed across the gastrointestinal tract.[5]

-

Formulation and Dosing Challenges: Low solubility can necessitate complex and costly formulation strategies or lead to unacceptably large dose volumes.[6]

This guide will equip scientific teams with the necessary knowledge to experimentally determine and interpret the solubility profile of this specific compound.

Theoretical Framework: Factors Governing Solubility

The solubility of a compound is governed by a balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" is a useful heuristic: polar solutes dissolve in polar solvents, and non-polar solutes in non-polar solvents.[7][8][9] For 2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine, several key factors will dictate its solubility.

-

Molecular Structure and Polarity: The presence of a bromo, chloro, and methoxy group, alongside the pyrimidine core, creates a complex molecule with both hydrophobic (bromophenyl group) and polar (pyrimidine nitrogens, methoxy oxygen) regions. Its overall solubility will depend on the balance of these characteristics.

-

Solid-State Properties (Crystal Lattice Energy): The energy required to break the solute-solute interactions in the crystal lattice significantly impacts solubility. Different polymorphic forms of the same compound can exhibit different solubilities.[3]

-

Solvent: The choice of solvent is paramount. Solubility will vary dramatically between aqueous buffers (relevant for biological systems) and organic solvents (relevant for synthesis and formulation).

-

pH: The pyrimidine ring contains basic nitrogen atoms, meaning the compound is likely an ionizable weak base. Its aqueous solubility will therefore be highly dependent on the pH of the medium, as the ionized form is generally much more water-soluble.[3][5]

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic, absorbing heat.[5][7]

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

In drug discovery, solubility is not a single value but is typically assessed in two distinct contexts: kinetic and thermodynamic. Understanding the difference is crucial for applying the data correctly.[1][6]

-

Kinetic Solubility: This measures the concentration of a compound when it first precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[4][10] It is a rapid, high-throughput measurement ideal for the early screening of large compound libraries to flag potential issues.[1] However, it often overestimates the true equilibrium solubility because it may reflect the solubility of an amorphous, higher-energy state rather than the most stable crystalline form.[6]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (e.g., 24 hours) until a saturated solution is formed.[2][4] This method is more time- and material-intensive but provides the definitive solubility value needed for lead optimization, formulation development, and regulatory submissions.[1]

Caption: Conceptual workflows for Kinetic versus Thermodynamic solubility.

Experimental Protocols

The following protocols provide a robust starting point for characterizing the solubility of 2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine.

Protocol: Thermodynamic Solubility via Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility.[11] It relies on quantifying the concentration of the compound in a saturated solution using a highly specific analytical technique like HPLC.

Objective: To determine the maximum equilibrium concentration of the compound in a specified solvent.

Materials:

-

2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine (solid, crystalline powder)

-

Selected solvents:

-

HPLC system with UV detector (HPLC-UV) or Mass Spectrometer (LC-MS)

-

Analytical balance, vortex mixer, orbital shaker

-

2.0 mL glass vials with screw caps

-

0.22 µm syringe filters (PVDF or PTFE, selected for low compound binding)

-

Volumetric flasks and pipettes for standard preparation

Workflow Diagram:

Caption: Step-by-step workflow for the Shake-Flask solubility assay.

Procedure:

-

Prepare Calibration Curve: Accurately prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., DMSO or acetonitrile). Perform serial dilutions to create a set of at least five calibration standards (e.g., from 0.1 µg/mL to 100 µg/mL).

-

Sample Preparation: Add an excess amount of the solid compound (e.g., ~2 mg) to a 2 mL glass vial. The key is to ensure undissolved solid remains at equilibrium.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired pre-equilibrated solvent (e.g., PBS, pH 7.4) to the vial.

-

Equilibration: Cap the vials securely and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Allow the slurry to equilibrate for 24 hours.

-

Causality: A 24-hour incubation is chosen to ensure the system reaches a true thermodynamic equilibrium between the solid and dissolved states.[4] Shorter times may only yield kinetic values.

-

-

Sampling and Separation: After equilibration, allow the vials to stand for 30 minutes for the solid to settle. Carefully withdraw an aliquot of the supernatant, avoiding any solid particles. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.

-

Self-Validation: The first few drops from the filter should be discarded to saturate any potential binding sites on the filter membrane, ensuring the collected filtrate is representative.

-

-

Dilution & Analysis: Dilute the filtrate with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve. Analyze the prepared standards and samples via a validated HPLC method.

-

Calculation: Determine the concentration of the compound in the diluted sample by interpolating its peak area from the calibration curve. Back-calculate to find the concentration in the original undiluted filtrate, which represents the thermodynamic solubility.

Protocol: Kinetic Solubility via Turbidimetry

This high-throughput method is ideal for early-stage assessment. It determines the concentration at which the compound precipitates from an aqueous solution when added from a DMSO stock.

Objective: To rapidly estimate the solubility limit for screening purposes.

Materials:

-

10 mM stock solution of 2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine in 100% DMSO

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microplates (clear bottom)

-

Multi-channel pipette or automated liquid handler

-

Plate reader capable of measuring absorbance or nephelometry (light scattering)[4]

Procedure:

-

Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

-

Compound Addition: Using a liquid handler, perform serial dilutions of the 10 mM DMSO stock directly into the buffer-filled wells to achieve a range of final concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept constant and low (e.g., 1-2%) across all wells to minimize co-solvent effects.

-

Incubation: Shake the plate gently for 1-2 hours at room temperature.[4]

-

Causality: This short incubation allows for the dissolution and potential precipitation of the compound under kinetic, not equilibrium, conditions.

-

-

Measurement: Measure the turbidity (light scattering) or absorbance of each well using a plate reader.

-

Data Analysis: Plot the turbidity signal against the compound concentration. The kinetic solubility limit is defined as the concentration at which the turbidity signal rises significantly above the background, indicating the formation of a precipitate.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison and analysis.

Table 1: Solubility Profile of 2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine

| Solubility Type | Solvent / Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |

| Thermodynamic | PBS | 7.4 | 25 | Experimental Value | Calculated Value | Shake-Flask HPLC |

| Thermodynamic | SGF | 1.2 | 25 | Experimental Value | Calculated Value | Shake-Flask HPLC |

| Thermodynamic | SIF | 6.8 | 25 | Experimental Value | Calculated Value | Shake-Flask HPLC |

| Thermodynamic | Ethanol | N/A | 25 | Experimental Value | Calculated Value | Shake-Flask HPLC |

| Kinetic | PBS | 7.4 | 25 | Experimental Value | Calculated Value | Turbidimetry |

Interpretation:

-

High Solubility (>100 µM): Generally indicates a lower risk of solubility-related issues.[2]

-

Moderate Solubility (10-100 µM): May require formulation development for higher doses.

-

Low Solubility (<10 µM): Represents a significant challenge that must be addressed through medicinal chemistry (e.g., adding solubilizing groups) or advanced formulation strategies.[2]

-

pH-Dependence: A significant increase in solubility at low pH (in SGF) compared to neutral pH (in PBS/SIF) would confirm the weak base character of the compound and provide critical insights for predicting oral absorption.

Conclusion

The solubility of 2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine is a fundamental parameter that must be experimentally determined to enable its successful development. By employing the robust protocols outlined in this guide—differentiating between the rapid screening data from kinetic assays and the definitive values from the thermodynamic shake-flask method—research teams can generate the high-quality, reliable data needed to guide synthetic strategy, design informative biological assays, and lay the groundwork for future formulation and preclinical development. This systematic approach transforms solubility from a potential roadblock into a well-characterized and manageable property of the molecule.

References

-

Ascendia Pharmaceutical Solutions. (n.d.). 4 Factors Affecting Solubility of Drugs. Retrieved from Ascendia Pharma. [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from BioDuro. [Link]

-

PharmDecks. (n.d.). Solubility & Dissolution. Retrieved from PharmDecks. [Link]

-

Vedantu. (2020, June 21). Factors Affecting Solubility: Key Principles Explained. Retrieved from Vedantu. [Link]

-

Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548. [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from Sygnature Discovery. [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from Chemistry LibreTexts. [Link]

-

Surov, A. O., Manin, A. N., Voronin, A. P., Boyarskiy, V. P., & Perlovich, G. L. (2014). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. Pharmaceutical research, 31(7), 1833–1842. [Link]

-

Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]

-

Chemspace. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from Chemspace. [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. pharmdecks.com [pharmdecks.com]

- 4. enamine.net [enamine.net]

- 5. ascendiacdmo.com [ascendiacdmo.com]

- 6. ovid.com [ovid.com]

- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 8. Factors Affecting Solubility: Key Principles Explained [vedantu.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. researchgate.net [researchgate.net]

Putative biological targets of 2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine derivatives

An In-Depth Technical Guide to the Putative Biological Targets of 2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This guide focuses on a specific, yet representative, class: 2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine derivatives. We will explore the putative biological targets of this chemical series, drawing on structure-activity relationship (SAR) data from closely related analogues. The primary aim is to provide a comprehensive technical overview for researchers engaged in drug discovery, highlighting the most probable mechanisms of action and offering a framework for target identification and validation. The core of this analysis points towards a strong potential for these derivatives to function as kinase inhibitors, with additional possibilities including interference with cytoskeletal dynamics and receptor modulation.

Introduction: The Pyrimidine Scaffold as a Privileged Structure

The pyrimidine ring system is a recurring motif in a vast number of biologically active compounds, including several FDA-approved drugs.[1] Its prevalence stems from its ability to engage in a variety of non-covalent interactions with biological macromolecules, including hydrogen bonding, and π-stacking. The 2,4-disubstituted pyrimidine core, in particular, has been extensively explored as a scaffold for the development of targeted therapies, especially in oncology.[2][3]

The subject of this guide, the 2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine core, possesses key structural features that are frequently associated with potent biological activity. The 2-methoxyphenyl group can engage in critical binding interactions, while the bromine atom offers a potential vector for further chemical modification or can contribute to binding affinity. The 4-chloro position is a reactive site, often targeted for nucleophilic substitution to introduce additional functionalities and modulate the compound's pharmacological profile.[4]

Putative Biological Target Classes

Based on extensive research into analogous pyrimidine derivatives, several key biological target classes emerge as highly probable for the 2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine series.

Protein Kinases: The Predominant Target Family

The most well-documented and likely targets for this class of compounds are protein kinases.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major focus of drug discovery efforts. The pyrimidine scaffold is a common feature in many kinase inhibitors.[5]

CDKs are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle. Their aberrant activity is a common feature of cancer cells. Numerous 2,4,5-trisubstituted pyrimidines have been shown to exhibit potent CDK inhibition.[6] For instance, certain derivatives have demonstrated high potency against both CDK2 and CDK9.[7] Inhibition of these kinases can lead to cell cycle arrest and apoptosis.[7]

-

Mechanism of Action: These derivatives typically act as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of downstream substrates. The pyrimidine core often forms key hydrogen bonds with the hinge region of the kinase.

EGFR is a receptor tyrosine kinase that, upon activation, initiates signaling cascades promoting cell proliferation, survival, and migration. Mutations leading to its constitutive activation are common in several cancers. Fused pyrimidine systems and 2,4-disubstituted pyrimidine derivatives have been successfully developed as EGFR inhibitors.[2][8]

-

Structure-Activity Relationship (SAR) Insights: Studies on related compounds suggest that substitutions at the 4-position of the pyrimidine ring are critical for potent EGFR inhibition. The 2-phenyl group, present in our core structure, is also a common feature of EGFR inhibitors.[8]

Aurora kinases are another family of serine/threonine kinases that are essential for mitotic progression. Their overexpression is frequently observed in tumors, making them attractive targets for cancer therapy. Bisanilinopyrimidine scaffolds, which share structural similarities with our compound of interest, have been reported as potent Aurora kinase inhibitors.[5][9]

-

Bcr/Abl Tyrosine Kinase: Derivatives of 5-bromo-pyrimidine have been specifically designed and evaluated as inhibitors of the Bcr/Abl fusion protein, which is characteristic of chronic myeloid leukemia.[10][11]

-

Mer/c-Met Kinases: Recent studies have identified 2-substituted aniline pyrimidine derivatives as potent dual inhibitors of Mer and c-Met kinases, both of which are implicated in cancer progression and metastasis.[12]

Tubulin Polymerization

Beyond kinase inhibition, some 2,4,5-substituted pyrimidines have been identified as potent inhibitors of tubulin polymerization.[13][14] These compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.

-

Mechanism of Action: These derivatives have been shown to bind to the colchicine-binding site on tubulin, preventing its polymerization into microtubules. This leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis.[13]

Experimental Workflows for Target Identification and Validation

To empirically determine the biological targets of 2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine derivatives, a systematic approach involving both in vitro and cell-based assays is necessary.

Initial Phenotypic Screening

The first step is to assess the compound's overall effect on cells. A common starting point is a cell viability assay across a panel of cancer cell lines.

Protocol: MTT Cell Viability Assay

-

Cell Seeding: Plate cancer cells (e.g., A549, HCT-116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the 2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine derivative in culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Target-Based Screening: Kinase Inhibition Assays

Given the high probability of kinase inhibition, a broad panel kinase screen is a logical next step.

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

-

Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate, ATP, and the test compound at various concentrations.

-

Kinase Reaction: Incubate the mixture at 30°C for a defined period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

-

ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Kinase Detection: Add Kinase Detection Reagent to convert the newly formed ADP to ATP, which then drives a luciferase reaction.

-

Luminescence Measurement: Measure the luminescence signal, which is proportional to the amount of ADP formed and thus, the kinase activity.

-

Data Analysis: Determine the IC50 value for kinase inhibition.

Cellular Mechanism of Action Studies

Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat cells with the compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) to identify any cell cycle arrest. An accumulation of cells in the G2/M phase could suggest an effect on tubulin polymerization or certain CDKs.[15]

Visualization of Putative Signaling Pathways and Workflows

Diagrams

Caption: Putative Kinase Inhibition Pathway.

Caption: Experimental Workflow for Target Validation.

Data Summary

The following table summarizes the IC50 values of representative pyrimidine derivatives against various cancer cell lines, illustrating the potential potency of this chemical class.

| Compound Class | Cell Line | IC50 (µM) | Putative Target | Reference |

| 2,4-diaminopyrimidine | A549 | 2.14 | Antitumor | [15] |

| 2,4,5-trisubstituted pyrimidine | HCT-116 | 0.462 | CDK2/CDK9 | [7] |

| 2,4-disubstituted pyrimidine | MCF-7 | 1.24 | EGFR | [8] |

| Bisanilinopyrimidine | - | 0.0061 (nM) | Aurora A | [5] |

| 2,4,5-substituted pyrimidine | BEL-7402 | 0.016-0.062 | Tubulin | [13] |

Conclusion and Future Directions

The 2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine scaffold represents a promising starting point for the development of novel therapeutic agents. The available evidence strongly suggests that protein kinases are the most likely biological targets, with the potential for tubulin polymerization inhibition as an alternative or parallel mechanism. The experimental workflows outlined in this guide provide a clear path for the definitive identification and validation of the specific molecular targets of this compound series. Future work should focus on synthesizing a small library of analogues by modifying the 4-chloro position to probe the structure-activity relationship and optimize potency and selectivity for the identified targets.

References

-

Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. [Link]

-

Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. PubMed. [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. [Link]

-

Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry. [Link]

-

DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. Journal of Pharmaceutical Negative Results. [Link]

-

Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. PMC. [Link]

-

Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor-L858R/T790M Tyrosine Kinase Inhibitors. PubMed. [Link]

-

Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Ministry of Health and Prevention, UAE. [Link]

-

Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. PubMed. [Link]

-

Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. PubMed. [Link]

-

Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. [Link]

-

Synthesis and Biological Evaluation of 2,4,5-Substituted Pyrimidines as a New Class of Tubulin Polymerization Inhibitors. ResearchGate. [Link]

-

The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ResearchGate. [Link]

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]

-

Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor-L858R/T790M Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 11. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Management of 2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hazard Identification and Risk Assessment

Due to the absence of a specific Safety Data Sheet (SDS) for 2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine, this section extrapolates potential hazards from structurally similar compounds, such as 5-bromo-2-chloropyrimidine and 5-bromo-2,4-dichloropyrimidine.[4][5] The presence of halogenated phenyl and pyrimidine rings suggests that this compound should be handled with care.

1.1. Primary Health Hazards

Based on analogous compounds, 2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine is anticipated to be a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.

-

Skin and Eye Irritation: Halogenated pyrimidines are known to cause skin and eye irritation.[4][6] Prolonged or repeated contact may lead to more severe irritation or chemical burns.[5] Some related compounds are classified as causing serious eye damage.[5]

-

Lachrymator: Several sources indicate that similar compounds are lachrymators, meaning they can cause tearing and irritation to the eyes upon exposure.[4][5]

-

Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.

-

Harmful if Swallowed: Oral ingestion may be harmful.[7]

1.2. Physicochemical Hazards

While specific data is unavailable, related compounds are generally stable under normal laboratory conditions. However, decomposition at high temperatures may release toxic and corrosive fumes, including hydrogen chloride and nitrogen oxides.

1.3. Hazard Summary Table

| Hazard Classification | Anticipated Effect | Source (Analogous Compounds) |

| Skin Corrosion/Irritation | Causes skin irritation | [6] |

| Serious Eye Damage/Irritation | Causes serious eye irritation; Lachrymator | [5] |

| Acute Toxicity (Oral) | May be harmful if swallowed | [7] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation |

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when working with 2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment.

2.1. Engineering Controls

-

Fume Hood: All handling of the solid compound and its solutions should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[8]

-

Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the laboratory where this compound is handled.[8]

2.2. Personal Protective Equipment (PPE)

The following PPE is required when handling 2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine:

-

Eye and Face Protection: Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are essential.[5][9] A face shield should be worn when there is a risk of splashing.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn.[9] Gloves should be inspected before use and replaced immediately if contaminated or damaged.

-

Skin and Body Protection: A laboratory coat is required. For larger quantities or when there is a significant risk of splashing, additional protective clothing, such as an apron or coveralls, should be considered.[5]

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5]

2.3. General Hygiene Practices

-

Wash hands and face thoroughly after handling.[4]

-

Do not eat, drink, or smoke in the laboratory.

-

Contaminated clothing should be removed immediately and washed before reuse.[4]

Laboratory Workflow for Safe Handling

The following diagram illustrates a typical laboratory workflow for handling 2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine, emphasizing critical safety checkpoints.

Caption: A typical laboratory workflow for handling 2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine.

Storage and Stability

Proper storage is crucial to maintain the integrity of 2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine and to prevent accidents.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][10] Some similar compounds recommend refrigeration.

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[6][11]

-

Stability: The compound is expected to be stable under recommended storage conditions.[4]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

5.1. First-Aid Measures

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[8] Seek immediate medical attention.[8]

-

Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[10] If skin irritation occurs, get medical advice or attention.

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[10] Seek immediate medical attention.[5]

-

Ingestion: If swallowed, rinse mouth with water.[10] Do NOT induce vomiting.[5] Seek immediate medical attention.[8]

5.2. Spills and Leaks

-

Small Spills: For small spills, ensure adequate ventilation and wear appropriate PPE.[10] Carefully sweep up or vacuum the solid material and place it in a suitable, labeled container for disposal.[10]

-

Large Spills: For large spills, evacuate the area and contact emergency services. Prevent the material from entering drains or waterways.

5.3. Fire-Fighting Measures

-

Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.[4]

-

Hazardous Combustion Products: Combustion may produce toxic and corrosive fumes, including hydrogen chloride and nitrogen oxides. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

The disposal of 2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine and its waste must be conducted in accordance with all local, state, and federal regulations.

-

Waste Classification: As a halogenated organic compound, it is likely to be classified as hazardous waste.[12]

-

Disposal Method: Dispose of the compound and any contaminated materials through a licensed hazardous waste disposal facility.[12] Incineration at a facility equipped with scrubbers to neutralize acidic byproducts is a common disposal method for brominated waste.[12] Do not dispose of it down the drain or in the general trash.

Conclusion

While 2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine is a valuable building block in chemical synthesis, its potential hazards necessitate a diligent and informed approach to safety. By understanding the risks, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can handle this compound safely and effectively. The information presented in this guide, based on data from analogous compounds, provides a strong framework for establishing safe laboratory practices. It is imperative that all personnel handling this compound receive proper training and have access to this information.

References

- Alfa Aesar. (2025, December 19). Safety Data Sheet: 5-Bromo-2,4-dichloropyrimidine. Retrieved from a similar document to the Thermo Fisher SDS.

-

Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

- Google Patents. (n.d.). Method for the bromination of aromatic compound.

- Fisher Scientific. (2025, December 19). Safety Data Sheet: 5-Bromo-2-chloropyrimidine. Retrieved from a similar document to the TCI America SDS.

-

U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]

-

MDPI. (2023, January 31). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Retrieved from [Link]

-

Aerosol and Air Quality Research. (2023, October 11). Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Bromo-2-chloropyrimidine. PubChem Compound Database. Retrieved from [Link]

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: Pyrimidine.

-

PubChem. (2025, October 15). 5-Bromo-4-methoxy-6-methylpyrimidine - GHS Data. Retrieved from [Link]

-

MDPI. (2022, July 22). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Retrieved from [Link]

-

MDPI. (2024, November 28). Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. CompTox Chemicals Dashboard [comptox.epa.gov]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. combi-blocks.com [combi-blocks.com]

- 11. fishersci.com [fishersci.com]

- 12. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]

An In-Depth Technical Guide to 2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine: Synthesis, Safety, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Drawing upon data from structurally related molecules, this document outlines its probable synthetic pathways, a detailed hazard and safety profile, and explores its likely biological context and therapeutic applications, particularly in the realm of kinase inhibition for oncology.

Chemical Identity and Physicochemical Properties

| Property | Inferred Value/Information |

| Molecular Formula | C₁₁H₈BrClN₂O |

| Molecular Weight | 300.55 g/mol |

| Appearance | Likely a white to off-white crystalline solid |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. |

| Stability | Should be stable under standard laboratory conditions, but sensitive to strong oxidizing agents. |

Hazard and Safety Profile

A specific Material Safety Data Sheet (MSDS) for 2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine is not publicly available. The following information is synthesized from the safety data of structurally similar compounds, such as 5-bromo-2-chloropyrimidine and other substituted chloropyrimidines, and should be treated as a guideline. A thorough risk assessment should be conducted before handling this compound.

GHS Hazard Classification (Inferred):

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory system (May cause respiratory irritation)

-

Acute Toxicity, Oral: Category 4 (Harmful if swallowed)

Precautionary Statements:

-

Prevention: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area.

-

Response:

-

If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

-

If swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE):

Due to the irritant nature of this class of compounds, appropriate PPE is mandatory.

-

Eye/Face Protection: Chemical safety goggles and a face shield are essential.

-

Skin Protection: A flame-resistant lab coat and chemically resistant gloves (e.g., nitrile) are required. For tasks with a higher risk of exposure, a flexible laminate glove under a heavy-duty outer glove is recommended.

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.

Synthetic Chemistry: A Plausible Route

The synthesis of 2-aryl-4-chloropyrimidines is well-documented, with the Suzuki-Miyaura cross-coupling reaction being a highly efficient and versatile method.[1] This approach allows for the regioselective introduction of the aryl moiety at the C4 position of a di-chlorinated pyrimidine scaffold.

Hypothetical Synthetic Workflow

The proposed synthesis of 2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine would likely proceed via a Suzuki-Miyaura coupling between 2,4-dichloropyrimidine and (5-bromo-2-methoxyphenyl)boronic acid.

Caption: Hypothetical synthesis of the target compound via Suzuki-Miyaura coupling.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a general guideline based on established procedures for similar Suzuki couplings.[1] Optimization of reaction conditions (catalyst, base, solvent, temperature) may be necessary.

-

Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), combine 2,4-dichloropyrimidine (1.0 eq), (5-bromo-2-methoxyphenyl)boronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, for instance, potassium carbonate (2.0 eq).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

-

Reaction: Heat the reaction mixture to a temperature of 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final product.

Biological Context and Therapeutic Potential

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, with numerous approved drugs and clinical candidates featuring this heterocyclic core.[2][3] The 2-phenyl-4-chloropyrimidine scaffold, in particular, has been extensively explored for its ability to target a variety of protein kinases.

Kinase Inhibition: A Promising Avenue

Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 2,4-disubstituted pyrimidine motif is a well-established "hinge-binding" moiety, capable of forming key hydrogen bonds within the ATP-binding pocket of many kinases.

Research on analogous compounds suggests that 2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine could be a potent inhibitor of several kinase families, including:

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of the VEGFR signaling pathway is a clinically validated anti-angiogenic strategy in cancer therapy.[4]

-

Cyclin-Dependent Kinases (CDKs): CDKs are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[5]

-

Tank-Binding Kinase 1 (TBK1) and IκB Kinase ε (IKKε): These kinases are involved in innate immunity and inflammatory signaling pathways, making them attractive targets for autoimmune and inflammatory diseases.[6]

The specific substitution pattern of the "5-bromo-2-methoxyphenyl" group will likely influence the compound's potency and selectivity profile against different kinases. The bromo and methoxy groups can engage in various interactions within the kinase active site, potentially leading to enhanced binding affinity.

Caption: A generalized kinase signaling pathway and the inhibitory action of a 2-aryl-4-chloropyrimidine.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for the title compound is unavailable, general trends observed in related series of 2-phenylamino-pyrimidines can provide valuable insights.[4] The nature and position of substituents on the phenyl ring are critical for determining kinase inhibitory potency and selectivity. The bromo- and methoxy-substituents in 2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine offer multiple points for further chemical modification to optimize its biological activity.

Handling and Storage

-

Handling: All handling of this compound should be performed by trained personnel in a well-ventilated area, preferably within a chemical fume hood. Avoid the generation of dust and aerosols.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. For long-term storage, refrigeration is recommended. It should be stored away from incompatible materials such as strong oxidizing agents, acids, and bases.

Conclusion

2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine is a promising heterocyclic compound with significant potential as a building block in drug discovery. Based on the extensive research on related 2-aryl-4-chloropyrimidines, it is likely to exhibit potent biological activity, particularly as a kinase inhibitor. This guide provides a foundational understanding of its synthesis, safety, and potential therapeutic applications, serving as a valuable resource for researchers and scientists in the field of medicinal chemistry. Further investigation into the specific biological targets and structure-activity relationships of this compound is warranted to fully elucidate its therapeutic potential.

References

-

(2018, January 31). Structure Activity Relationship (SAR) study to identify Nek4 inhibitors. Open Lab Notebooks. [Link]

-

Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). (2007, April 15). PubMed. [Link]

-

Dolšak, A., Mrgole, K., & Sova, M. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

-

New insights in the structure-activity relationships of 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidines as kinase inhibitors. (2018, April 25). PubMed. [Link]

-

Hussain, M., et al. (2025, August 9). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. [Link]

-

Synthesis and biological activity of some pyrimidine derivatives. (2013, September 1). Semantic Scholar. [Link]

-

Rastogi, S. K., et al. (n.d.). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. PMC. [Link]

-

One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. (2015, October 2). PubMed. [Link]

- One-step synthesis method of 5-bromo-2-chloropyrimidine. (2010, June 28).

-

5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Bhat, A. R. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Organic & Medicinal Chemistry International Journal, 2(2), 23-26. [Link]

-

(2017, April 3). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]

-

(2022, June 13). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. [Link]

-

Synthesis and structure-activity relationships of a novel series of pyrimidines as potent inhibitors of TBK1/IKKε kinases. (2012, December 1). PubMed. [Link]

-

(n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. JOCPR. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 4. New insights in the structure-activity relationships of 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships of a novel series of pyrimidines as potent inhibitors of TBK1/IKKε kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of kinase inhibitors using 2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine.

Application Note: Modular Synthesis of Kinase Inhibitors via 2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine

Executive Summary

This guide details the synthetic utility of 2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine (Compound 1 ) as a privileged scaffold for Type I and Type II kinase inhibitors. This intermediate offers a distinct advantage in medicinal chemistry: orthogonal reactivity . The electrophilic C4-chlorine allows for facile nucleophilic aromatic substitution (SNAr) to install hinge-binding motifs, while the 5-bromo substituent on the phenyl ring serves as a latent handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to access the hydrophobic back-pocket or solvent-front regions.

This protocol describes a validated two-step workflow to generate a library of EGFR/FAK-targeting inhibitors, emphasizing chemoselectivity control and purification strategies.

Strategic Retrosynthesis & Mechanism

The structural logic of Compound 1 aligns with the pharmacophore model of many FDA-approved kinase inhibitors (e.g., analogs of Gefitinib or TAE226 ).

-

Region A (C4-Position): The "Hinge Binder." The C4-Cl is highly activated for SNAr displacement by primary or secondary amines. This step is usually performed first.

-

Region B (Phenyl-Br): The "Gatekeeper/Solvent Extension." The aryl bromide is inert to SNAr conditions but highly reactive in Pd-catalyzed cycles.

-

Region C (Methoxy): Provides steric twist to ensure non-planar conformation (increasing solubility and selectivity) or serves as a masked phenol for hydrogen bonding.

Pathway Visualization

Caption: Chemoselective workflow exploiting the orthogonal reactivity of the chloro-pyrimidine and bromo-phenyl moieties.

Detailed Experimental Protocols

Module 1: Installation of the Hinge Binder (SNAr)

Objective: Displacement of the C4-chloride with an aniline or aliphatic amine.

Reagents:

-

Substrate: 2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine (1.0 equiv)

-

Nucleophile: 4-Fluoroaniline (or equivalent amine) (1.1 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 equiv) -

Solvent:

-Butanol or Isopropanol (Protic solvents facilitate the transition state via H-bonding to N3).

Protocol:

-

Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Compound 1 (500 mg, 1.67 mmol) in

-butanol (10 mL). -

Add: Add 4-fluoroaniline (204 mg, 1.84 mmol) followed by DIPEA (0.58 mL, 3.34 mmol).

-

Reflux: Heat the mixture to 100°C (oil bath temperature) for 4–6 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3). The starting material (

) should disappear, and a more polar fluorescent spot (

-

-

Work-up: Cool to room temperature. The product often precipitates.

-

If precipitate forms: Filter and wash with cold ethanol (2 x 5 mL).

-

If no precipitate: Concentrate in vacuo, redissolve in EtOAc (50 mL), wash with water (2 x 20 mL) and brine (20 mL). Dry over Na2SO4.

-

-

Purification: Recrystallization from EtOH/Water is preferred. If oil persists, flash chromatography (SiO2, 0–40% EtOAc in Hexanes).

Data Validation (Expected):

-

Yield: 85–92%

-

1H NMR (DMSO-d6): Disappearance of the pyrimidine C4-H doublet downfield; appearance of NH singlet (broad,

9.5–10.0 ppm).

Module 2: Extension into the Hydrophobic Pocket (Suzuki Coupling)